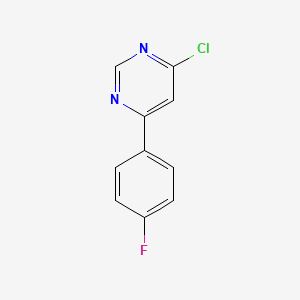

4-Chloro-6-(4-fluorophenyl)pyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, largely due to its profound biological significance and synthetic versatility. nih.govgoogle.com As an essential building block of nucleic acids—forming the structural basis for cytosine, thymine, and uracil—the pyrimidine ring is fundamental to the processes of life. uni.luresearchgate.netchemicalbook.com This inherent biological relevance has made pyrimidine derivatives a primary focus in medicinal chemistry and drug discovery. acs.orgresearchgate.net

Researchers have successfully developed a multitude of synthetic methods to modify the pyrimidine skeleton, allowing for the creation of diverse molecular architectures. acs.org This structural diversity has led to the discovery of pyrimidine-based compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govchemicalbook.comresearchgate.netresearchgate.netthieme.de The ability of the pyrimidine core to interact with various enzymes and cellular receptors makes it a "privileged scaffold" in the design of new therapeutic agents. uni.luacs.org Consequently, the pyrimidine motif is present in numerous FDA-approved drugs and continues to be a leitmotif in the quest for novel treatments for a wide array of diseases. researchgate.netthieme.de

Overview of Halogenated Pyrimidine Derivatives in Synthetic and Biological Chemistry

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine ring significantly alters the molecule's electronic properties, reactivity, and biological profile. dundee.ac.uk Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the electronegative nature of halogens can modulate the acidity and basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and halogen bonding. dundee.ac.uk

In synthetic chemistry, halogenated pyrimidines are highly valuable intermediates. The halogen atom, particularly chlorine at the C2, C4, or C6 positions, acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.org This reactivity allows for the straightforward introduction of various substituents, including amino, alkoxy, and thioether groups, providing a gateway to a vast chemical space of functionalized pyrimidines. researchgate.net This synthetic utility is foundational for building complex molecular libraries for drug screening.

From a biological standpoint, halogenated pyrimidines have unique applications. For instance, certain brominated and iodinated pyrimidine analogues can be incorporated into cellular DNA in place of thymidine, making the cells more susceptible to radiation. This "radiosensitizing" effect is exploited in cancer therapy to enhance the efficacy of radiation treatment. nih.govnih.govchemicalbook.com

Research Context of 4-Chloro-6-(4-fluorophenyl)pyrimidine within Advanced Heterocyclic Chemistry

This compound is a disubstituted pyrimidine derivative featuring two distinct halogen atoms. Its research context is primarily that of a specialized chemical intermediate for organic synthesis. The core structure, a 4-phenylamino-6-phenyl-pyrimidine, is found in several important enzyme inhibitors, making the chlorinated precursor a key intermediate for accessing these bioactive molecules. nih.gov

The reactivity of this compound is dictated by the C4-chloro substituent. The chlorine atom at this position is highly susceptible to nucleophilic displacement, a characteristic reactivity pattern for halopyrimidines. acs.org Research on analogous molecules, such as 6-(4-fluorophenyl)-2,4-dichloropyrimidine, has shown that the C4 position is generally more reactive than the C2 position in SNAr reactions, allowing for regioselective substitutions. acs.org

While general synthetic procedures for 4-chloro-6-substituted phenyl pyrimidines have been developed, using either conventional heating or microwave-assisted methods, detailed academic studies focusing specifically on the synthesis and reaction scope of this compound are not widely available in peer-reviewed literature. nih.gov The compound's value lies in its potential as a building block for creating more complex, biologically active molecules, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

The following table summarizes the key computed properties for this compound. uni.lu

| Property | Value |

| Molecular Formula | C₁₀H₆ClFN₂ |

| IUPAC Name | This compound |

| Molecular Weight | 208.62 g/mol |

| Monoisotopic Mass | 208.02036 Da |

| XlogP (Predicted) | 2.9 |

| SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)Cl)F |

| InChIKey | KYBYBOZNMFRRSF-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBYBOZNMFRRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344818 | |

| Record name | 4-Chloro-6-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-61-9 | |

| Record name | 4-Chloro-6-(4-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 4 Fluorophenyl Pyrimidine and Its Analogues

Strategies for the Construction of the Pyrimidine (B1678525) Ring System Relevant to 4-Chloro-6-(4-fluorophenyl)pyrimidine Precursors

The formation of the pyrimidine scaffold is the foundational step in synthesizing the target molecule. This typically involves the creation of a precursor, 6-(4-fluorophenyl)pyrimidin-4(3H)-one, which is later converted to the final chlorinated product.

The most common approach to constructing the 6-aryl-pyrimidin-4-one core involves a cyclocondensation reaction. mdpi.com This strategy brings together components that provide the necessary carbon and nitrogen atoms to form the six-membered heterocyclic ring. A prevalent method is a variation of the Biginelli reaction or similar multicomponent strategies. humanjournals.comijcrt.org

One established pathway begins with a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) (e.g., 4-fluoroacetophenone) and a formylating agent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to generate an enaminone intermediate, specifically 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate is then reacted with a suitable three-atom component that provides the N-C-N backbone of the pyrimidine ring. Amidines, particularly formamidine (B1211174), are frequently used for this purpose. mdpi.com The cyclization proceeds via an initial addition followed by the elimination of dimethylamine (B145610) and water to furnish the stable pyrimidine ring system.

Alternatively, chalcones, which are α,β-unsaturated ketones, can serve as the C-C-C backbone. For instance, a chalcone (B49325) derived from 4-fluorobenzaldehyde (B137897) and an appropriate ketone can be cyclized with guanidine (B92328) or urea (B33335) under basic conditions to yield the corresponding aminopyrimidine or pyrimidinone core. ptfarm.plfrontiersin.org

Approaches for Regioselective Halogenation and Fluorination within Pyrimidine Architectures

Once the 6-(4-fluorophenyl)pyrimidin-4(3H)-one precursor is synthesized, the next critical step is the regioselective introduction of a chlorine atom at the 4-position. The pyrimidin-4-one exists in tautomeric equilibrium with its hydroxypyrimidine form, and the hydroxyl group is the target for conversion to a chloro group.

The most widely employed method for this transformation is treatment with a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. nih.gov This reaction is often performed using an excess of POCl₃ which also acts as the solvent. The mechanism involves the activation of the carbonyl oxygen by POCl₃, converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can facilitate the reaction. nih.gov

A notable advancement in this area is the development of solvent-free chlorination procedures. These methods utilize equimolar amounts of the hydroxypyrimidine precursor, POCl₃, and a base like pyridine, heated in a sealed reactor. nih.gov This approach offers significant environmental, economic, and safety advantages, particularly for large-scale preparations, by minimizing the use and subsequent quenching of excess corrosive reagents. nih.gov The Vilsmeier-Haack reagent, generated in-situ from POCl₃ and N,N-dimethylformamide (DMF), is also highly effective for this chlorination, proceeding under milder conditions. scispace.comthieme-connect.de

Direct Synthetic Pathways to this compound

The direct synthesis of the title compound is efficiently achieved by a two-step sequence combining the methodologies described above: pyrimidine ring formation followed by chlorination.

A standard laboratory synthesis involves the initial preparation of 6-(4-fluorophenyl)pyrimidin-4(3H)-one. This precursor is subsequently chlorinated to yield the final product.

Step 1: Synthesis of 6-(4-fluorophenyl)pyrimidin-4(3H)-one 4-fluoroacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. This intermediate is then cyclized with formamidine hydrochloride in the presence of a base like sodium ethoxide in ethanol (B145695). The mixture is typically heated at reflux for several hours to ensure the completion of the reaction.

Step 2: Synthesis of this compound The isolated 6-(4-fluorophenyl)pyrimidin-4(3H)-one is treated with phosphorus oxychloride (POCl₃). The reaction mixture is heated, often to reflux, for a period ranging from one to several hours. After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the mixture onto crushed ice. The solid product is then isolated by filtration, washed, and purified, usually by recrystallization. nih.gov

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and its application in pyrimidine synthesis has been well-documented. jocpr.comfoliamedica.bg Both the cyclization and chlorination steps can be significantly enhanced using microwave-assisted heating. nih.govnih.gov

Microwave-assisted protocols offer several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles. javeriana.edu.co For the synthesis of this compound, the cyclization step can be performed in a sealed vessel under microwave irradiation, often leading to higher throughput. javeriana.edu.co Similarly, the chlorination with POCl₃ can be completed in minutes instead of hours, minimizing the potential for side reactions. mdpi.com

| Reactants | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Acetophenone, Benzaldehyde, Guanidine HCl | Conventional Heating (Reflux) | 12 hours | 94% |

| Acetophenone, Benzaldehyde, Guanidine HCl | Microwave Irradiation (150 W) | 10 minutes | 86% |

| 4-Methylacetophenone, 4-Chlorobenzaldehyde, Guanidine HCl | Conventional Heating (Reflux) | 12 hours | 91% |

| 4-Methylacetophenone, 4-Chlorobenzaldehyde, Guanidine HCl | Microwave Irradiation (150 W) | 10 minutes | 81% |

Synthesis of Pyrimidine Analogues for Structure-Activity Relationship Investigations

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies, which investigate how chemical structure affects biological activity. humanjournals.comnih.gov The synthetic routes are versatile and allow for modification at various positions of the pyrimidine core.

Modification at the 6-position: Analogues with different aryl or heteroaryl groups at the C6 position can be synthesized by starting with different substituted acetophenones or benzaldehydes in the initial cyclization step. ptfarm.pl

Modification at the 4-position: The chlorine atom at the C4 position is an excellent leaving group, making it a key handle for introducing a wide variety of substituents via nucleophilic aromatic substitution (SNAr). Reactions with amines, thiols, and alcohols can be used to generate diverse libraries of 4-substituted pyrimidine analogues. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to couple the 4-chloro position with various aryl or heteroaryl boronic acids, providing access to 4,6-diarylpyrimidine structures. researchgate.netresearchgate.netfigshare.com

| Target Analogue Structure | Synthetic Strategy | Key Reaction |

|---|---|---|

| 4-Amino-6-(4-fluorophenyl)pyrimidine | Nucleophilic substitution on this compound | Amination (e.g., with ammonia (B1221849) or an amine) |

| 4-(4-Tolyl)-6-(4-fluorophenyl)pyrimidine | Cross-coupling with this compound | Suzuki-Miyaura Coupling (with 4-tolylboronic acid) researchgate.net |

| 4-Chloro-6-(4-bromophenyl)pyrimidine | Build pyrimidine core from different starting materials | Cyclocondensation (using 4-bromoacetophenone) |

| 4-Methoxy-6-(4-fluorophenyl)pyrimidine | Nucleophilic substitution on this compound | Alkoxylation (e.g., with sodium methoxide) |

Introduction of Diverse Substituents at Pyrimidine Positions

The chlorine atom at the C4 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups. rsc.org The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by various nucleophiles. nih.gov

N-Substituents: Amination is a frequently used reaction in medicinal chemistry to install nitrogen-based substituents. nih.gov The reaction of this compound analogues with primary or secondary amines, such as dimethylamine, proceeds readily to yield the corresponding 4-amino derivatives. rsc.org These reactions are typically carried out in a suitable solvent and may be facilitated by a non-nucleophilic base to quench the HCl generated. nih.gov

O-Substituents: Alkoxy and aryloxy groups can be introduced by reacting the chloropyrimidine with the corresponding alcohol or phenol (B47542) in the presence of a base. For example, treatment with sodium phenoxide results in the formation of a 4-phenoxy-pyrimidine derivative. rsc.org

S-Substituents: Similarly, thioether linkages are formed through reaction with thiols. The use of sodium thiophenoxide allows for the synthesis of 4-(phenylthio)pyrimidine compounds. rsc.org

The table below summarizes the introduction of various substituents at the C4 position of 4-chloro-2-methylthiopyrimidine-5-carboxylate, a representative analogue, illustrating the general reactivity of the 4-chloro group.

| Nucleophile | Reagent | Product (Substituent at C4) | Reference |

| Amine | Dimethylamine | -N(CH₃)₂ | rsc.org |

| Phenoxide | Sodium Phenoxide | -OPh | rsc.org |

| Thiophenoxide | Sodium Thiophenoxide | -SPh | rsc.org |

| Fluoride | Potassium Fluoride | -F | rsc.org |

Synthesis of Fused Pyrimidine Systems Incorporating the 4-Chloro-6-(4-fluorophenyl)moiety

The this compound scaffold serves as a crucial building block for the construction of bicyclic and polycyclic heterocyclic systems. These fused pyrimidines are of significant interest in drug discovery.

Thieno[2,3-d]pyrimidines: The synthesis of thieno[2,3-d]pyrimidines often begins with the construction of the thiophene (B33073) ring. A common strategy is the Gewald reaction, which can be followed by cyclization to form the pyrimidine ring. rsc.orgresearchgate.net Alternatively, a pre-functionalized pyrimidine can be used to build the thiophene ring. For incorporating the 6-(4-fluorophenyl) moiety, one could start with a suitable thiophene precursor which is then cyclized to form a 6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can be chlorinated at the C4 position using reagents like phosphorus oxychloride or thionyl chloride to yield the corresponding 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine. nih.govchemicalbook.com This 4-chloro derivative is then a versatile intermediate for further nucleophilic substitutions to introduce various amino groups. nih.govscielo.br

Pyrazolo[3,4-d]pyrimidines: The construction of the pyrazolo[3,4-d]pyrimidine core typically involves the cyclization of a functionalized 5-aminopyrazole precursor. semanticscholar.orgnih.gov To synthesize a derivative containing the 6-(4-fluorophenyl) group, a synthetic route could start from a pyrazole (B372694) intermediate bearing the necessary functionalities for pyrimidine ring closure. For example, a 5-amino-1H-pyrazole-4-carboxylate can be cyclized with an appropriate reagent to form the pyrazolo[3,4-d]pyrimidin-4-ol. nih.govnih.gov This hydroxyl group can then be converted to a chloro group with POCl₃. The 6-(4-fluorophenyl) substituent would need to be introduced either on the initial pyrazole precursor or on the fused pyrazolo[3,4-d]pyrimidine ring system via a cross-coupling reaction, if a suitable handle (e.g., a halogen) is present at the 6-position.

Furo[2,3-d]pyrimidines: The synthesis of the furo[2,3-d]pyrimidine (B11772683) scaffold can be achieved by constructing the furan (B31954) ring onto a pre-existing pyrimidine. researchgate.net For example, a pyrimidine with appropriate functional groups at the 5- and 6-positions can undergo cyclization to form the furan ring. To obtain a 6-(4-fluorophenyl) derivative, a synthetic strategy could involve the reaction of a 2-aminofuran-3-carbonitrile (B147697) intermediate with a reagent like formic acid to build the pyrimidine ring, yielding a furo[2,3-d]pyrimidin-4(3H)-one. researchgate.netnih.gov Subsequent chlorination of the 4-oxo group provides the 4-chloro-furo[2,3-d]pyrimidine. nih.govlookchem.com This intermediate is then ready for the introduction of substituents at the C4 position, leading to compounds such as chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines. nih.gov

| Fused System | General Synthetic Strategy | Key Intermediate |

| Thieno[2,3-d]pyrimidine | Cyclization of a thiophene precursor followed by chlorination. | 6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one |

| Pyrazolo[3,4-d]pyrimidine | Cyclization of a 5-aminopyrazole precursor. | 6-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-ol |

| Furo[2,3-d]pyrimidine | Construction of furan ring onto a pyrimidine or pyrimidine ring onto a furan. | 6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4(3H)-one |

Reactivity and Synthetic Transformations of 4 Chloro 6 4 Fluorophenyl Pyrimidine

Nucleophilic Substitution Reactions at the C4 Position of 4-Chloro-6-(4-fluorophenyl)pyrimidine

The most prominent feature of the reactivity of this compound is the lability of the C4-chloro substituent. The electron-withdrawing nature of the two ring nitrogens renders the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This process, known as nucleophilic aromatic substitution (SNAr), is the principal pathway for the functionalization of this compound. acs.orgnih.gov

The general order of reactivity for halogen substituents on the pyrimidine (B1678525) ring is C4(6) > C2 >> C5. acs.orgrsc.org This preferential reactivity at the C4 position can be rationalized by examining the stability of the Meisenheimer complex, the anionic intermediate formed during the SNAr reaction. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the para- and ortho-positioned nitrogen atoms, leading to a more stable intermediate compared to attack at the C2 position. stackexchange.com

The displacement of the C4-chloro group by nitrogen nucleophiles is a widely employed transformation for the synthesis of various biologically active compounds. This reaction can be carried out with primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

In studies on the closely related 6-(4-fluorophenyl)-2,4-dichloropyrimidine, palladium-catalyzed amination reactions have demonstrated high regioselectivity for the C4 position. acs.org Using a catalyst system such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand allows for the selective substitution of the C4-chloro group even in the presence of a C2-chloro substituent. The reaction proceeds efficiently with a variety of aliphatic amines, affording the C4-amino products in high yields and with excellent selectivity over the C2 isomer. acs.org

Forcing conditions, such as higher temperatures, may be required for reactions involving less nucleophilic amines like aniline. acs.org However, even under thermal conditions, a preference for C4 substitution is observed, although regioselectivity may be lower compared to catalyzed reactions.

| Nucleophile (Amine) | Catalyst/Conditions | Product | Selectivity (C4:C2) | Yield (%) | Reference |

| N-Methylbenzylamine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | 2-Chloro-6-(4-fluorophenyl)-N-methyl-N-benzylpyrimidin-4-amine | >98:2 | 95 | acs.org |

| Pyrrolidine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | 4-(2-Chloro-6-(4-fluorophenyl)pyrimidin-4-yl)pyrrolidine | >98:2 | 96 | acs.org |

| Aniline | No catalyst, EtOH, reflux | 2-Chloro-6-(4-fluorophenyl)-N-phenylpyrimidin-4-amine | 70:30 | N/A | acs.org |

Table 1: Examples of C4-selective amination reactions on 6-(4-fluorophenyl)-2,4-dichloropyrimidine, a close structural analog.

Similar to amination, the C4-chloro group readily undergoes substitution with oxygen and sulfur nucleophiles. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides lead to the formation of the corresponding 4-alkoxy or 4-aryloxy pyrimidines. Likewise, sulfur nucleophiles such as thiolates (e.g., sodium thiophenoxide) react to yield 4-thioether derivatives. rsc.org

These reactions typically proceed under basic conditions to generate the anionic nucleophile. The choice of solvent and temperature can be optimized to ensure complete conversion. The principles of Hard and Soft Acids and Bases (HSAB) can be applied to predict the reactivity of various nucleophiles with the electrophilic C4 position of the pyrimidine ring. thieme.de

The efficiency and selectivity of SNAr reactions on the 4-chloro-6-arylpyrimidine scaffold are significantly influenced by the reaction medium and the presence of catalysts.

Solvent Effects: Polar solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate, thus lowering the activation energy of the reaction. preprints.org For instance, studies on the amination of related chloropyrimidines have shown that polar protic solvents like ethanol (B145695) or even water can promote the reaction effectively. acs.orgnih.gov In one study comparing various solvents for an acid-promoted amination, the reaction rate was found to be highest in water, followed by polar alcoholic solvents. preprints.org This is attributed to the ability of polar solvents to stabilize the polar transition state. preprints.org

Catalysis: While many SNAr reactions proceed thermally, catalysis can enhance reaction rates and, more importantly, control regioselectivity in poly-halogenated systems.

Acid Catalysis: The addition of a catalytic amount of a strong acid, such as HCl, can accelerate amination reactions. The acid is believed to activate the pyrimidine ring by protonating one of the ring nitrogens, which increases the electrophilicity of the carbon centers. preprints.orgacs.org However, the amount of acid must be carefully controlled, as excess acid can lead to unwanted side reactions like solvolysis. nih.govacs.org

Palladium Catalysis: As noted in section 3.1.1, palladium complexes are highly effective catalysts for C-N bond formation and can impart a high degree of regioselectivity in favor of the C4 position. acs.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The activated C4-Cl bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This strategy is a cornerstone for the elaboration of the pyrimidine core, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a particularly powerful and widely used method for functionalizing chloropyrimidines. semanticscholar.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.

For 2,4-dichloropyrimidine (B19661) systems, the Suzuki-Miyaura reaction shows a strong preference for occurring at the more reactive C4 position. rsc.orgsemanticscholar.org This inherent regioselectivity allows for the stepwise and controlled synthesis of unsymmetrically substituted pyrimidines. A variety of palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ being a common choice. researchgate.netmdpi.com Microwave irradiation has also been shown to significantly accelerate these coupling reactions, leading to high yields of C4-arylated products in short reaction times. semanticscholar.org

| Boronic Acid | Catalyst/Base | Solvent | Product (at C4) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine | 98 | semanticscholar.org |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 96 | semanticscholar.org |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 2-Chloro-4-(thiophen-2-yl)pyrimidine | 89 | semanticscholar.org |

Table 2: Representative Suzuki-Miyaura coupling reactions on 2,4-dichloropyrimidine, demonstrating high selectivity for the C4 position.

Electrophilic Aromatic Substitution on the Pendant 4-Fluorophenyl Moiety

While the pyrimidine ring is the site of nucleophilic attack, the pendant 4-fluorophenyl ring is where electrophilic aromatic substitution (EAS) would occur. The pyrimidine core is strongly electron-deficient and highly resistant to attack by electrophiles. csu.edu.au

The reactivity of the 4-fluorophenyl ring is governed by the directing effects of its two substituents: the fluorine atom and the 6-chloro-pyrimidin-4-yl group.

Fluorine: Fluorine is a deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

6-Chloro-pyrimidin-4-yl group: This heterocyclic substituent is strongly electron-withdrawing via both inductive and resonance effects, making it a powerful deactivating group and a meta-director.

The positions on the phenyl ring are therefore influenced by these competing effects. The positions ortho to the fluorine (C3 and C5 of the phenyl ring) are activated by fluorine's resonance effect. The positions meta to the pyrimidine substituent (also C3 and C5) are the least deactivated by this group. Consequently, electrophilic attack is strongly predicted to occur at the positions ortho to the fluorine and meta to the pyrimidine ring. Due to symmetry, these are the same two positions. Therefore, any electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reaction) is expected to yield the 4-chloro-6-(2-substituted-4-fluorophenyl)pyrimidine derivative.

While this outcome is predicted based on fundamental principles of organic chemistry, specific experimental studies on the electrophilic substitution of this compound are not widely reported in the literature, underscoring its primary use as a substrate for nucleophilic substitution at the pyrimidine core.

Other Derivatization Strategies

Beyond common nucleophilic substitution reactions, the this compound core can undergo other transformations, such as oxidation and condensation, to yield a diverse range of molecular architectures.

Oxidation Reactions

The oxidation of the pyrimidine ring in compounds analogous to this compound can lead to the formation of N-oxides or pyrimidones, depending on the oxidizing agent and reaction conditions. The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, which can alter the electronic properties and reactivity of the molecule.

One common method for the N-oxidation of pyrimidines involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). While direct oxidation of this compound is not extensively documented, studies on similar 2,4-diamino-6-chloropyrimidine have shown that N-oxidation can be achieved using hydrogen peroxide in the presence of a tungstate (B81510) catalyst. This suggests that the N3 atom of the pyrimidine ring is a likely site of oxidation. The resulting N-oxide is a key intermediate for further functionalization, as the N-oxide group can activate the pyrimidine ring towards nucleophilic attack.

The reaction of 2,6-disubstituted-4-chloropyrimidines with hydrogen peroxide in acetic acid has been reported to yield 2,6-disubstituted-5-chloro-4-pyrimidones, indicating a rearrangement of the chlorine atom. However, the use of mono-permaleic acid as the oxidizing agent can lead to the formation of the corresponding N-oxides.

| Starting Material Analogue | Oxidizing Agent | Conditions | Product(s) |

| 2,4-Diamino-6-chloropyrimidine | H₂O₂ / Sodium Tungstate | Methanol, Reflux | 2,4-Diamino-6-chloropyrimidine-3-oxide |

| 2,6-Disubstituted-4-chloropyrimidine | H₂O₂ / Acetic Acid | - | 2,6-Disubstituted-5-chloro-4-pyrimidone |

| 2,6-Disubstituted-4-chloropyrimidine | Mono-permaleic acid | - | 2,6-Disubstituted-4-chloropyrimidine N-oxide |

This table presents data from analogous reactions to infer the potential reactivity of this compound.

Condensation Reactions Leading to Polycyclic Systems

The reactive chlorine atom at the C4 position of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through condensation reactions with various binucleophiles. These reactions typically proceed via an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization.

Synthesis of Pyrimido[4,5-b]quinolines:

One strategy for constructing fused ring systems involves the reaction of 4-chloro-6-arylpyrimidines with derivatives of 6-aminouracil (B15529) in the presence of an acid catalyst. This approach allows for the formation of the pyrimido[4,5-b]quinoline core, a scaffold of interest in medicinal chemistry. While a direct example with this compound is not available, related syntheses suggest this as a viable pathway.

Synthesis of Tetrazolopyrimidines:

The reaction of 4-chloropyrimidine (B154816) derivatives with sodium azide (B81097) in the presence of a proton source like ammonium (B1175870) chloride can lead to the formation of tetrazolopyrimidines. This transformation occurs through an initial nucleophilic substitution of the chloride by the azide anion, followed by an intramolecular cyclization to form the fused tetrazole ring. This reaction has been successfully applied to various substituted 4-chloropyrimidines.

Synthesis of Pyrazolopyrimidines:

Condensation of 4-chloropyrimidine derivatives carrying a formyl group at the 5-position with hydrazine (B178648) derivatives provides a route to pyrazolo[3,4-d]pyrimidines. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the fused pyrazole (B372694) ring system.

| Reagent | Conditions | Resulting Polycyclic System |

| 6-Aminouracil derivatives | Acid catalyst, Heat | Pyrimido[4,5-b]quinoline |

| Sodium azide / Ammonium chloride | DMSO, 90°C | Tetrazolo[1,5-c]pyrimidine |

| Hydrazine derivatives | Heat | Pyrazolo[3,4-d]pyrimidine |

This table outlines potential condensation reactions and the resulting fused heterocyclic systems based on the reactivity of analogous 4-chloropyrimidines.

Advanced Spectroscopic and Analytical Characterization in Research of 4 Chloro 6 4 Fluorophenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of 4-Chloro-6-(4-fluorophenyl)pyrimidine, distinct signals corresponding to the protons on the pyrimidine (B1678525) and the 4-fluorophenyl rings are anticipated. The protons on the fluorophenyl group are expected to appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The protons on the pyrimidine ring will also exhibit characteristic chemical shifts.

Expected ¹H NMR Data:

Aromatic Protons (4-fluorophenyl): Expected to appear in the range of δ 7.0-8.5 ppm. The protons ortho to the fluorine atom will likely show a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine will also appear as a multiplet.

Pyrimidine Ring Protons: The chemical shifts of the pyrimidine protons are influenced by the electronegative chlorine atom and the aromatic phenyl substituent. These are expected in the downfield region of the spectrum.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H (Pyrimidine Ring) | ~8.0 - 9.0 | Singlet or Doublet |

| H (Pyrimidine Ring) | ~7.5 - 8.5 | Singlet or Doublet |

| H (Fluorophenyl) | ~7.0 - 8.5 | Multiplet |

| H (Fluorophenyl) | ~7.0 - 8.5 | Multiplet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the pyrimidine ring will be observed at chemical shifts characteristic of aromatic heterocyclic compounds, while the carbons of the 4-fluorophenyl ring will also have predictable shifts, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF).

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-Cl (Pyrimidine Ring) | ~160 - 170 |

| C-Phenyl (Pyrimidine Ring) | ~160 - 170 |

| CH (Pyrimidine Ring) | ~110 - 130 |

| C-F (Fluorophenyl Ring) | ~160 - 170 (with C-F coupling) |

| CH (Fluorophenyl Ring) | ~115 - 135 |

| C-ipso (Fluorophenyl Ring) | ~130 - 140 |

Note: These are approximate ranges, and the actual values would be confirmed by experimental data.

Vibrational Spectroscopy for Functional Group Identification and Molecular Confirmation

Vibrational spectroscopy, including FTIR and FT-Raman, is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, C-Cl, and C-F bonds. These bands help to confirm the presence of the pyrimidine and 4-fluorophenyl moieties.

Expected FTIR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch | 1400 - 1600 |

| C-F Stretch | 1200 - 1250 |

| C-Cl Stretch | 700 - 800 |

FT-Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations and bonds involving non-polar groups often give strong signals in Raman spectra. For this compound, the symmetric stretching of the aromatic rings is expected to be prominent.

Expected FT-Raman Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| C=C and C=N Symmetric Stretch | 1550 - 1650 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₆ClFN₂), the predicted monoisotopic mass is approximately 208.02 g/mol . uni.lu

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.

Predicted Mass Spectrometry Data: uni.lu

| Adduct | m/z (predicted) |

| [M+H]⁺ | 209.02764 |

| [M+Na]⁺ | 231.00958 |

| [M-H]⁻ | 207.01308 |

Expected Fragmentation Patterns: Under electron ionization (EI), the molecule would likely fragment through the loss of a chlorine atom, a cyano group, or cleavage of the bond between the pyrimidine and the phenyl ring. The resulting fragment ions would provide further confirmation of the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound research, LC-MS is routinely employed to assess purity, monitor reaction progress during synthesis, and identify potential metabolites or degradation products.

The process involves introducing a sample into a high-performance liquid chromatography (HPLC) system, where it is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For pyrimidine derivatives, reversed-phase chromatography is commonly utilized. The separated components then elute from the column and are introduced into the mass spectrometer.

Electrospray ionization (ESI) is a frequently used soft ionization technique for this class of compounds, as it minimizes fragmentation and typically produces intact molecular ions. nih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing precise mass information that confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition with high accuracy.

The expected monoisotopic mass of this compound (C₁₀H₆ClFN₂) is 208.02036 Da. uni.lu In a typical LC-MS analysis, the compound would be detected as various adducts. The table below details the predicted m/z values for common adducts of the parent molecule. uni.lu

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₇ClFN₂]⁺ | 209.02764 |

| [M+Na]⁺ | [C₁₀H₆ClFN₂Na]⁺ | 231.00958 |

| [M+K]⁺ | [C₁₀H₆ClFN₂K]⁺ | 246.98352 |

| [M+NH₄]⁺ | [C₁₀H₁₀ClFN₃]⁺ | 226.05418 |

| [M-H]⁻ | [C₁₀H₅ClFN₂]⁻ | 207.01308 |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is another soft ionization mass spectrometry technique. While it is more commonly applied to the analysis of large biomolecules such as proteins and nucleic acids, it can also be used for the characterization of smaller organic molecules.

In a MALDI-TOF experiment, the analyte, this compound, is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid). This mixture is then irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the analyte molecules. This gentle ionization process typically results in the formation of singly charged molecular ions, such as the protonated molecule [M+H]⁺, with minimal fragmentation.

The ionized molecules are then accelerated into a time-of-flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to the square root of its m/z ratio. This allows for the precise determination of the molecular weight of the analyte. For this compound, the primary ion observed in a MALDI-TOF spectrum would be expected at an m/z corresponding to [M+H]⁺ (approximately 209.03), confirming the identity of the compound. Due to the prevalent use of ESI-MS for small molecules of this nature, specific MALDI-TOF research findings for this compound are not widely documented.

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores—functional groups with valence electrons that can be excited by radiation in the 200-700 nm range. tanta.edu.eg

The structure of this compound contains a conjugated system comprising the pyrimidine ring and the attached 4-fluorophenyl ring. This extended π-electron system acts as a chromophore, giving rise to characteristic absorption bands in the UV region. The primary electronic transitions observed in such systems are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. libretexts.org

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions that result in strong absorption bands. The conjugated system in this compound allows for these transitions.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital. These are generally lower in energy than π→π* transitions and result in weaker absorption bands. youtube.com

The absorption spectrum of this compound is expected to show strong absorption bands characteristic of these transitions. Research on similar pyrimidine derivatives has shown that the presence of C=N functional groups within a large conjugated system leads to strong absorption peaks resulting from overlapping n→π* and π→π* transitions. mdpi.com

| Electronic Transition | Orbitals Involved | General Spectral Region | Expected Intensity |

|---|---|---|---|

| π → π | π bonding orbital → π antibonding orbital | 200-400 nm | High (Strong) |

| n → π | Non-bonding orbital (N lone pairs) → π antibonding orbital | >270 nm | Low (Weak) |

The precise wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) would be influenced by the solvent used for the analysis, as solvent polarity can stabilize or destabilize the different electronic states. tanta.edu.eg

Computational and Theoretical Investigations of 4 Chloro 6 4 Fluorophenyl Pyrimidine

Quantum Chemical Calculations for Molecular Architecture and Electronic Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic landscape of 4-Chloro-6-(4-fluorophenyl)pyrimidine. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the molecule at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311+G(d,p), are utilized to determine its most stable geometric configuration. jchemrev.comjchemrev.com

These calculations yield optimized molecular parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The stability of the pyrimidine (B1678525) and fluorophenyl rings, along with the influence of the chloro substituent, can be quantitatively assessed. The dihedral angle between the pyrimidine and the fluorophenyl rings is a key parameter, indicating the degree of planarity or twist in the molecule, which in turn affects its electronic properties and potential for intermolecular interactions. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.75 Å |

| C-F | ~1.36 Å | |

| N1-C2 | ~1.34 Å | |

| C4-N3 | ~1.33 Å | |

| Bond Angle | C2-N1-C6 | ~115° |

| N1-C2-N3 | ~128° | |

| C4-C5-C6 | ~117° | |

| Dihedral Angle | Phenyl Ring - Pyrimidine Ring | ~20-30° |

Note: The values presented are typical and may vary depending on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic absorption spectra. jchemrev.com By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which the molecule will absorb light, as well as the intensity of these absorptions.

The predicted UV-visible spectrum provides valuable information about the electronic structure of the molecule. The main absorption bands are typically associated with π→π* and n→π* transitions within the aromatic pyrimidine and fluorophenyl rings. The positions and intensities of these bands are sensitive to the molecular geometry and the electronic nature of the substituents.

Table 2: Predicted Electronic Absorption Properties of this compound from TD-DFT Calculations

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~4.2 | ~295 | > 0.1 |

| S₀ → S₂ | ~4.8 | ~258 | > 0.2 |

| S₀ → S₃ | ~5.5 | ~225 | > 0.15 |

Note: These values are illustrative and depend on the computational parameters.

Molecular Orbital Analysis for Chemical Reactivity and Stability

The behavior of a molecule in chemical reactions is largely governed by the distribution and energy of its molecular orbitals. Analysis of these orbitals provides a framework for understanding the reactivity and kinetic stability of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the phenyl ring, while the LUMO may be distributed over the entire molecule, with significant contributions from the pyrimidine ring.

Table 3: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 |

Note: These are representative values and can vary with the level of theory and basis set.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Delocalization

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and halogen atoms to the antibonding orbitals of the aromatic rings. The strength of these interactions is measured in terms of stabilization energy. This analysis helps in understanding the electronic communication between the pyrimidine and fluorophenyl moieties.

Electrostatic Potential Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons.

Conversely, regions of positive electrostatic potential (often colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms and potentially near the carbon atom attached to the chlorine, due to the electron-withdrawing nature of the halogen. The MEP map thus provides a visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule, providing a map of its electrophilic and nucleophilic regions. This map is invaluable for predicting how the molecule will interact with other molecules, particularly biological macromolecules like proteins. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. physchemres.org

For this compound, the MEP surface is expected to show distinct regions of varying electrostatic potential. The most negative potential (red/yellow regions) is anticipated to be localized around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pairs of electrons. nih.govresearchgate.net These nitrogen atoms represent the primary sites for hydrogen bonding and other electrophilic interactions.

Topological Analysis of Chemical Bonding Characteristics

Topological analysis of the electron density provides a deeper understanding of the chemical bonds and non-covalent interactions within a molecule. Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to partition the molecular space into chemically meaningful regions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a clear picture of electron localization in atomic and molecular systems, allowing for the identification of core electrons, covalent bonds, and lone pairs. jussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons. wikipedia.orgresearchgate.net

In an ELF analysis of this compound, distinct localization domains (basins) would be observed. High ELF values are expected in the regions corresponding to the C-C and C-H bonds of the phenyl ring and the C-N and C-C bonds of the pyrimidine ring, indicating their covalent nature. Furthermore, prominent localization basins would be associated with the lone pairs of the two nitrogen atoms in the pyrimidine ring and the halogen atoms (chlorine and fluorine). researchgate.net This analysis helps in visualizing the molecule in terms of its fundamental chemical components, aligning with classical concepts like VSEPR theory. wikipedia.org

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another scalar field used to visualize and analyze chemical bonding patterns. rsc.org It is particularly effective at differentiating regions of high electron localization, such as covalent bonds and lone pairs, from regions of delocalized electrons. researchgate.net LOL plots often provide a clearer and more intuitive picture of π-electron delocalization compared to ELF. rsc.org

For this compound, an LOL analysis would complement the ELF findings. It would distinctly map the σ-framework of the molecule, showing high LOL values along the axes of all covalent bonds. The analysis would also highlight the lone pair regions on the nitrogen and halogen atoms. The LOL profile of the aromatic phenyl ring and the pyrimidine ring would provide insight into the extent of π-electron delocalization across these cyclic systems.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a computational tool based on Density Functional Theory (DFT) that is exceptionally useful for identifying and visualizing non-covalent interactions (NCIs). researchgate.net It plots the RDG against the electron density, multiplied by the sign of the second eigenvalue of the Hessian matrix, to distinguish between different types of interactions. Large negative values indicate strong attractive interactions (like hydrogen bonds), values near zero indicate weak van der Waals interactions, and large positive values signify strong steric repulsion. researchgate.netresearchgate.net

An RDG analysis of this compound would be critical for understanding potential intramolecular and intermolecular interactions. It would likely reveal weak intramolecular van der Waals forces between the pyrimidine and phenyl rings. When studying the molecule within a protein active site, RDG analysis would be instrumental in visualizing the specific non-covalent interactions, such as hydrogen bonds to the pyrimidine nitrogens, π-stacking with the aromatic rings, and halogen bonds involving the chlorine atom, which collectively contribute to binding affinity. researchgate.net

Molecular Docking Simulations for Prediction of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. Pyrimidine derivatives are well-known scaffolds for inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govbau.edu.trresearchgate.net

Docking simulations of this compound into the ATP-binding site of a protein kinase, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2), would likely show a characteristic binding mode. Typically, the pyrimidine core acts as a hinge-binder, forming one or more critical hydrogen bonds between its nitrogen atoms and the backbone amide residues of the kinase hinge region. nih.govresearchgate.net The 4-fluorophenyl group would likely extend into a hydrophobic pocket, forming van der Waals and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The chlorine atom at the 6-position can also contribute to binding through hydrophobic or halogen bonding interactions. The docking score, an estimate of binding affinity, helps to rank potential inhibitors. dovepress.com

Below is a representative table of docking results for similar pyrimidine-based kinase inhibitors, illustrating the typical data obtained from such simulations.

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Hinge Interactions | Other Key Interactions |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine (B1209978) 5a | EGFR | -8.5 | Met793 | Hydrophobic interactions with Leu718, Val726 |

| Pyrido[2,3-d]pyrimidine 5a | CDK4/cyclin D1 | -9.2 | Val101 | π-π stacking with Phe98 |

| Dihydropyrimidine DHPM7 | Lipoxygenase | -6.42 | N/A | Interactions with His523, Phe177 |

| 2-aminopyrimidine derivative 6 | SARS-CoV-2 Mpro | -7.1 | His41, Cys145 | Hydrophobic pocket interactions |

Molecular Dynamics (MD) Simulations for Conformational Studies and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are essential for assessing the stability of the docked pose, exploring conformational changes in both the ligand and the protein, and calculating binding free energies with greater accuracy. mdpi.comrsc.org

An MD simulation of the this compound-kinase complex would typically be run for hundreds of nanoseconds. bau.edu.tr The analysis of the simulation trajectory would focus on several key metrics:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD profile suggests that the docked pose is maintained throughout the simulation.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting regions that may undergo conformational changes upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds, particularly those in the hinge region, is tracked over time to confirm their stability and importance for binding. mdpi.com

Binding Free Energy Calculations: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are applied to the MD trajectory to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone. bau.edu.tr

These simulations provide a comprehensive understanding of the dynamic behavior of the ligand in the active site, validating the docking results and offering crucial insights for the rational design of more potent and selective inhibitors. rsc.orgnih.gov

Exploration of Biological Activities and Molecular Interactions of 4 Chloro 6 4 Fluorophenyl Pyrimidine in Vitro & in Silico

In Vitro Assessment of Targeted Biological Activities

Antiproliferative Activity against Various Cancer Cell Lines (e.g., Ovarian Cancer, Prostate Cancer)

While specific data on the antiproliferative activity of 4-Chloro-6-(4-fluorophenyl)pyrimidine against ovarian and prostate cancer cell lines is not extensively documented in the available research, broader studies on pyrimidine (B1678525) derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.

For instance, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antiproliferative activity. One compound in this series demonstrated potent activity against the CNS cancer cell line SNB-75 with a median growth inhibition (GI50) of 1.71 μM rsc.org. This particular derivative showed significant growth inhibition against several cancer cell lines, including non-small cell lung cancer (HOP-62), CNS cancer (SNB-75), breast cancer (HS578T), and melanoma (MALME-3M) rsc.org.

Furthermore, studies on other substituted pyrimidines have highlighted their potential as anticancer agents. For example, novel indolyl-pyrimidine hybrids have been synthesized and evaluated for their antitumor activity, with some derivatives showing remarkable activity with GI50 values as low as 35 nM against certain cancer cell lines researchgate.net. The antiproliferative effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer progression, such as EGFR and VEGFR-2 researchgate.net.

Although direct evidence for this compound is limited, the consistent antiproliferative activity observed across a wide range of structurally related pyrimidine derivatives suggests that this compound could also possess cytotoxic properties against cancer cell lines, warranting further investigation into its efficacy against ovarian and prostate cancers.

Anti-inflammatory Potential and Cyclooxygenase (COX) Enzyme Inhibition Studies

The anti-inflammatory properties of pyrimidine derivatives are well-documented, with many exhibiting their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The overexpression of COX-2 is associated with inflammatory processes and various cancers.

A study focusing on novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives reported significant anti-inflammatory activity and COX-2 inhibitory effects nih.gov. Two derivatives from this series demonstrated noteworthy inhibition of inflammation, recorded at 87% and 74% in a carrageenan-induced rat paw edema model nih.gov. This highlights the potential of the 6-(4-fluorophenyl)pyrimidine scaffold as a basis for developing potent and selective COX-2 inhibitors.

Other research on pyrimidine derivatives has further substantiated their role as anti-inflammatory agents. Certain pyrimidine compounds have shown high selectivity towards COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) mdpi.com. The mechanism of action is generally associated with the suppression of prostaglandin (B15479496) E2 (PGE2) generation by inhibiting COX enzyme activity nih.gov.

Table 1: In Vitro COX-2 Inhibition by Selected Pyrimidine Derivatives

| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Pyrimidine Derivative L1 | Comparable to Meloxicam | High |

| Pyrimidine Derivative L2 | Comparable to Meloxicam | High |

| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivative 109 | Data not specified | Data not specified |

| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivative 110 | Data not specified | Data not specified |

Note: Specific IC50 values for the 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were not provided in the cited source, but their significant in vivo anti-inflammatory and COX-2 inhibitory effects were highlighted.

Antimicrobial Activity against Specific Bacterial and Fungal Pathogens

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. While specific data for this compound is scarce, the general class of compounds has been extensively studied.

A series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The results revealed that some compounds exhibited excellent activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus) when compared with standard drugs like ampicillin and clotrimazole nih.gov.

Another study on fused pyrimidines identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 8 mg/L nih.gov. The combination of these compounds with an antimicrobial peptide resulted in a four-fold decrease in the MIC, indicating a synergistic effect nih.gov.

The antifungal potential of pyrimidine derivatives has also been explored. In one study, novel pyrimidine derivatives containing an amide moiety were synthesized and tested against several phytopathogenic fungi. Some of these compounds exhibited excellent antifungal activity, with EC50 values against Phomopsis sp. as low as 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil nih.gov.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) |

| Pyrimidopyrimidine derivative 3b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Not specified, but showed excellent activity |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | S. aureus | 8 |

| Pyrimidine-amide derivative 5o | Phomopsis sp. | 10.5 (EC50) |

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase (DHFR), Microtubule Affinity-Regulating Kinase 4 (MARK4), MDM2, Enzymes Involved in Nucleotide Synthesis)

The biological activities of pyrimidine derivatives are often linked to their ability to inhibit specific enzymes that are crucial for cellular processes.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR can lead to the disruption of DNA synthesis and cell death, making it an attractive target for anticancer and antimicrobial therapies. While no direct studies on the inhibition of DHFR by this compound were found, the pyrimidine core is a common feature in many known DHFR inhibitors.

Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 is a protein kinase that plays a role in microtubule dynamics and has been implicated in neurodegenerative diseases like Alzheimer's. A series of 4,6-disubstituted pyrimidine-based compounds were synthesized and evaluated as MARK4 inhibitors. The ATPase inhibition assay showed that these compounds had IC50 values in the micromolar range against MARK4, suggesting that the pyrimidine scaffold can be a starting point for developing MARK4 inhibitors nih.govresearchgate.netnih.gov.

Murine Double Minute 2 (MDM2): The MDM2 protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction can restore p53 function, leading to apoptosis in cancer cells. Several small-molecule inhibitors of MDM2 have been developed, some of which feature a core structure that interacts with key residues in the MDM2 binding pocket. A study on spirooxindole derivatives, which are potent MDM2 inhibitors, included a compound with a 3-chloro-2-fluorophenyl group that projects into the Leu26 p53 binding pocket of the MDM2 protein nih.gov. This suggests that the 4-fluorophenyl moiety of this compound could potentially interact with similar hydrophobic pockets in target enzymes. Some of these inhibitors have shown high binding affinity to MDM2 with Ki values less than 1 nM and potent cell growth inhibition of cancer cell lines with IC50 values in the nanomolar range nih.govacs.org.

Enzymes Involved in Nucleotide Synthesis: The de novo pyrimidine biosynthesis pathway is a critical process for cell proliferation, and its inhibition is a target for cancer therapy. While specific data for this compound is not available, the general principle of targeting this pathway with pyrimidine analogues is an active area of research.

Anticonvulsant Activity Screening

Several studies have investigated the anticonvulsant potential of pyrimidine derivatives. The evaluation is often carried out using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

One study reported the synthesis of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, with one compound, 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] nih.govacs.orgnih.govtriazolo[4,3-a]pyridine, showing excellent anticonvulsant activity. In the MES and scPTZ tests, this compound had ED50 values of 9.5 mg/kg and 20.5 mg/kg, respectively, and a better safety profile than the clinical drugs carbamazepine and ethosuximide researchgate.net.

Another study on new triazolopyrimidine derivatives also reported significant anticonvulsive activity in both MES and PTZ-induced seizure models nih.gov. These findings suggest that the pyrimidine scaffold is a promising framework for the development of novel anticonvulsant agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrimidine derivatives, several SAR studies have provided insights into the structural features that govern their antiproliferative, anti-inflammatory, and antimicrobial activities.

Antiproliferative Activity: SAR studies on pyridine derivatives, which share a similar heterocyclic core, have shown that the presence and position of substituents like -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity. Conversely, the presence of halogen atoms or bulky groups may lead to lower activity mdpi.com. For pyrimidine-based compounds, the nature of the substituent at various positions on the pyrimidine ring significantly influences their cytotoxic potency. The addition of different aryl and heterocyclic moieties can modulate the activity and selectivity against different cancer cell lines researchgate.net.

Anti-inflammatory Activity: In the context of anti-inflammatory pyrimidines, SAR analysis of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives indicated that the pyrimidine core with specific substitutions is key for COX-2 inhibition nih.gov. The nature and position of substituents on the phenyl ring attached to the pyrimidine can greatly influence the selectivity and potency of COX-2 inhibition rsc.org.

Antimicrobial Activity: For antimicrobial pyrimidine derivatives, SAR studies have shown that the type and position of substituents on the pyrimidine ring are critical for activity. For instance, in a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a bromo or iodo substitution in the 4-benzylamine group and a hydroxyl group in the meta or para position of the 6-aryl unit were found to be crucial for potent activity against S. aureus nih.gov. The introduction of different functional groups can modulate the spectrum of activity against various bacterial and fungal strains nih.gov.

Elucidating the Influence of Structural Modifications on Biological Efficacy

The biological efficacy of pyrimidine derivatives is intricately linked to their structural features. Modifications at various positions of the pyrimidine ring and its substituents can lead to significant changes in activity, selectivity, and pharmacokinetic properties. For compounds related to this compound, the nature of the substituent at the 6-position and the group replacing the chlorine at the 4-position are critical determinants of their biological effects.

Structure-activity relationship (SAR) studies on analogous 4,6-disubstituted pyrimidines have revealed several key insights:

Substitution at the 4-position: The chlorine atom at the 4-position is a versatile handle for introducing various functionalities through nucleophilic substitution reactions. The nature of the group introduced can dramatically alter the biological activity. For instance, the introduction of substituted anilines at this position in related pyrimidine scaffolds has been shown to be crucial for potent inhibition of protein kinases.

Aryl group at the 6-position: The substitution pattern on the phenyl ring at the 6-position plays a significant role in modulating biological activity. Electron-withdrawing groups, such as the fluorine atom in the target compound, can influence the electronic distribution of the entire molecule, potentially enhancing interactions with biological targets. In some series of 6-arylquinolines, the presence of a chlorine atom at the 6-position was found to be superior to a fluorine atom or a methoxy group for antiplasmodial potency nih.gov.

Other ring substitutions: Modifications at other positions of the pyrimidine ring, while not present in the parent compound, are also known to be important. For example, the introduction of a 2-amino group in certain pyrrolo[2,3-d]pyrimidines is vital for multiple receptor tyrosine kinase inhibition.

Table 1: Influence of Structural Modifications on Biological Efficacy of Related Pyrimidine Derivatives

| Scaffold | Modification | Observed Effect on Biological Activity | Reference Target/Activity |

|---|---|---|---|

| 6-Aryl-2,4-dichloropyrimidine | Substitution at C4 with various amines | Regioselective amination at C4 is crucial for generating biologically active compounds. | General synthetic intermediate for kinase inhibitors |

| 6-Chloro-2-arylvinylquinolines | Substitution of fluorine with chlorine at C6 | Enhanced antiplasmodial activity. nih.gov | Antimalarial |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Introduction of chloro group at C6 | Explored for its effect on inhibitory activity against cancer cell lines. | Anticancer (PI3Kα) mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Varied substitutions on the pyrazole (B372694) and pyrimidine rings | Development of potent and selective kinase inhibitors. | Anticancer (BTK, EGFR) nih.govrsc.org |

Rational Design Principles for Optimizing Biological Activity

The rational design of potent and selective pyrimidine-based inhibitors often targets protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The pyrimidine core can serve as a scaffold that mimics the adenine base of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket.

Key principles for optimizing the biological activity of compounds like this compound include:

Hinge Binding: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site.

Exploiting Hydrophobic Pockets: The 4-fluorophenyl group at the 6-position can be directed towards hydrophobic pockets within the kinase active site. The fluorine atom can modulate the electronic properties and potentially form favorable interactions.

Gatekeeper Residue Interaction: The substituent at the 4-position can be designed to interact with the "gatekeeper" residue, a key determinant of kinase selectivity. By tailoring the size and nature of this substituent, selectivity for a specific kinase or a family of kinases can be achieved.

Solvent Front Exposure: Portions of the molecule can be designed to extend towards the solvent-exposed region of the active site, allowing for the introduction of polar groups to improve solubility and pharmacokinetic properties without compromising binding affinity.

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine ring system, has been successfully employed in the design of numerous kinase inhibitors, highlighting the effectiveness of mimicking the ATP structure. rsc.org

Mechanistic Insights into Molecular Interactions with Biological Targets

Understanding the molecular interactions between a compound and its biological target is fundamental to elucidating its mechanism of action and for guiding further optimization. For this compound, in silico methods such as molecular docking can provide valuable predictions of its binding behavior.

Analysis of Predicted Binding Affinities and Modes